3-Nitro-5-(trifluoromethyl)benzoic acid CAS number 328-80-3
3-Nitro-5-(trifluoromethyl)benzoic acid CAS number 328-80-3
An In-depth Technical Guide to 3-Nitro-5-(trifluoromethyl)benzoic acid
CAS Number: 328-80-3
Introduction
3-Nitro-5-(trifluoromethyl)benzoic acid is a specialty chemical compound that serves as a crucial intermediate in the synthesis of a variety of complex molecules.[1][2] Its unique molecular structure, featuring a carboxylic acid, a nitro group, and a trifluoromethyl group, imparts versatile reactivity, making it a valuable building block in the pharmaceutical and agrochemical industries.[3][4] This compound is particularly noted for its role in the development of novel fluorinated compounds and as a precursor for various pharmaceutical agents, including new antitubercular drug candidates.[4][5][6] The trifluoromethyl group enhances lipophilicity and metabolic stability in target molecules, while the nitro and carboxylic acid groups provide convenient handles for further synthetic modifications, positioning it as a key component in modern drug design.[3][7]
Physicochemical Properties
The fundamental physical and chemical characteristics of 3-Nitro-5-(trifluoromethyl)benzoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 328-80-3 | [1] |
| Molecular Formula | C₈H₄F₃NO₄ | [1][8] |
| Molecular Weight | 235.12 g/mol | [1][9] |
| Appearance | White to light yellow solid/powder to crystal | [9][10][11] |
| Melting Point | 127-130 °C | [9][11] |
| Boiling Point | 309.8°C at 760 mmHg (Predicted) | [9][11] |
| Density | ~1.6 g/cm³ (Predicted) | [9][11] |
| pKa | 3.05±0.10 (Predicted) | [11] |
| InChI Key | ODCLHXGXGFBBTA-UHFFFAOYSA-N | [8][12] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of the compound.
| Spectroscopy | Data | Source |
| ¹H NMR | (500 MHz, acetone) δ 9.00 (t, J = 1.8 Hz, 1H), 8.78 (t, J = 1.9 Hz, 1H), 8.66 (t, J = 1.7 Hz, 1H) | [9] |
| (300MHz, CDCl₃): δ 8.69 (1H, s), 8.74 (1H, s), 9.1 (1H, s) | [10] | |
| ¹³C NMR | (126 MHz, acetone) δ 164.52, 149.77, 134.72, 132.76 (q, J = 34.2 Hz), 132.37 (q, J = 3.6 Hz), 128.46, 125.20 (q, J=3.8 Hz), 123.47 (q, J=273.5 Hz) | [9] |
| IR Spectra | Available data indicates characteristic peaks for C-H stretch (3097 cm⁻¹), O-H stretch (2865 cm⁻¹), and C=O (1702 cm⁻¹) for a related chloro-derivative, suggesting similar regions of interest. | [5] |
Synthesis and Experimental Protocols
The most common synthesis of 3-Nitro-5-(trifluoromethyl)benzoic acid involves the nitration of 3-(trifluoromethyl)benzoic acid.[10][11]
Caption: Synthesis workflow from starting material to final product.
Detailed Experimental Protocol:
This protocol is based on procedures reported in the literature.[9][10]
-
Reaction Setup : In a suitable reaction vessel, dissolve 3-(trifluoromethyl)benzoic acid (203.4 g) in concentrated sulfuric acid (880 mL).[10]
-
Nitration : Cool the mixture to 0°C using an ice bath.[10] Slowly add 90% fuming nitric acid (210 mL) dropwise to the solution over a period of 1 hour, ensuring the temperature is maintained.[9][10]
-
Reaction : After the addition is complete, allow the reaction mixture to stir at 35°C for 3 hours.[9][10]
-
Quenching and Precipitation : Slowly pour the reaction mixture onto approximately 1 kg of ice with vigorous stirring to precipitate the crude product.[9][10]
-
Isolation : Filter the resulting precipitate and wash it with water (500 mL).[10]
-
Workup and Purification : Dissolve the crude product in ethyl acetate (30 mL).[9] Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).[9]
-
Final Product Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield 3-Nitro-5-(trifluoromethyl)benzoic acid as a light yellow or white solid.[9][10] The reported yield is approximately 87-92%.[9][10]
Chemical Reactivity and Applications
The compound's utility stems from the distinct reactivity of its three functional groups, making it a versatile building block.[3]
Caption: Reactivity of the compound's key functional groups.
-
Carboxylic Acid Group (-COOH) : This group readily undergoes standard reactions such as esterification and amidation, allowing for the extension of the molecular scaffold.[3]
-
Nitro Group (-NO₂) : As a strong electron-withdrawing group, it influences the acidity of the carboxylic acid.[3] More importantly, it can be easily reduced to an amino group (-NH₂), which opens pathways for forming C-N bonds, crucial for synthesizing amides or heterocyclic structures common in pharmaceuticals.[3][4]
-
Trifluoromethyl Group (-CF₃) : This group is strongly electron-withdrawing and is generally stable under many reaction conditions.[3] Its primary role in drug development is to increase lipophilicity and metabolic stability, which can significantly improve the pharmacokinetic profile of a drug candidate.[3][7]
Due to this versatile chemistry, 3-Nitro-5-(trifluoromethyl)benzoic acid is a key intermediate in synthesizing:
-
Novel Fluorinated Compounds : It serves as a pivotal starting material for introducing the -CF₃ group into complex molecules.[4]
-
Pharmaceuticals : It is a documented precursor for 8-nitro-1,3-benzothiazin-4-ones, a promising class of new antituberculosis agents.[5][6]
-
Agrochemicals : The compound is used to produce effective and environmentally conscious pesticides and herbicides.[2]
Biological Activity Context
While 3-Nitro-5-(trifluoromethyl)benzoic acid itself is primarily an intermediate, its structural motifs are significant in pharmacology.
-
Nitro-Containing Compounds : Molecules containing a nitro group exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor effects.[13][14] The nitro group can be reduced within cells to produce toxic intermediates like nitroso and superoxide species, which can damage DNA and lead to cell death in microorganisms.[14] This mechanism is the basis for several established drugs.[14]
-
Trifluoromethylated Compounds : The inclusion of a -CF₃ group is a common strategy in modern drug design to enhance a compound's efficacy.[7] It can improve properties like membrane permeability, metabolic stability, and binding affinity to target proteins.[7]
Therefore, this compound is a valuable precursor for creating new chemical entities where the combined properties of the nitroaromatic and trifluoromethyl groups can be leveraged to develop potent therapeutic agents.[2][4]
Safety and Handling
Safe handling of 3-Nitro-5-(trifluoromethyl)benzoic acid is essential in a laboratory or industrial setting. The following information is derived from available Safety Data Sheets (SDS).[15][16]
| Category | Recommendation | Source |
| Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | [9][17] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (chemical safety goggles or face shield). | [15][18] |
| Handling | Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust. Avoid contact with skin, eyes, or clothing. | [15][16][18] |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [1][15] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention. | [15] |
| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [15] |
| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [15] |
References
- 1. 3-Nitro-5-(trifluoromethyl)benzoic acid | 328-80-3 | FN70457 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. jelsciences.com [jelsciences.com]
- 8. 3-Nitro-5-(trifluoromethyl)benzoic acid | CymitQuimica [cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. 3-NITRO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 328-80-3 [chemicalbook.com]
- 11. 3-NITRO-5-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 328-80-3 [amp.chemicalbook.com]
- 12. 3-NITRO-5-(TRIFLUOROMETHYL)BENZOIC ACID(328-80-3) IR2 [m.chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. synquestlabs.com [synquestlabs.com]
